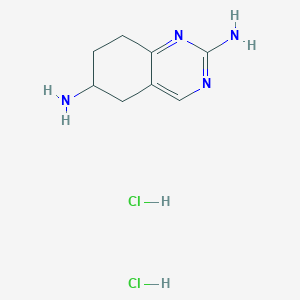

5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride

Vue d'ensemble

Description

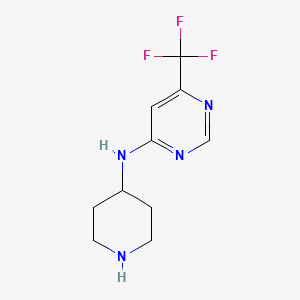

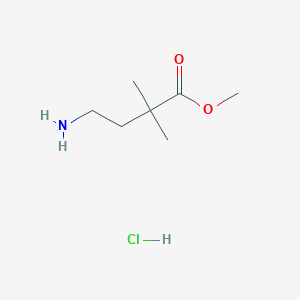

5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride is a chemical compound with the CAS number 2098025-36-4 . It is a solid substance with a molecular weight of 237.13 .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields .Molecular Structure Analysis

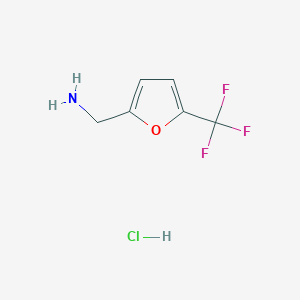

The InChI code for this compound is 1S/C8H12N4.2ClH/c9-6-1-2-7-5 (3-6)4-11-8 (10)12-7;;/h4,6H,1-3,9H2, (H2,10,11,12);2*1H . This indicates the presence of a tetrahydroquinazoline ring in the structure.Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 237.13 .Applications De Recherche Scientifique

Antimicrobial and Antiparasitic Activities

Research has demonstrated the potential of 5,6,7,8-tetrahydroquinazoline derivatives as antimicrobial and antiparasitic agents. For instance, compounds related to 5,6,7,8-tetrahydroquinazoline have shown significant in vitro activities against Plasmodium falciparum, with inhibitory concentrations indicating potent antimalarial effects. The most potent compound among these derivatives exhibited an IC50 of 9 nM, suggesting its potential as a lead compound for antimalarial therapy. These findings highlight the compound's role as an inhibitor of dihydrofolate reductase, an enzyme critical for the survival of many pathogenic organisms, including malaria-causing parasites (Ommeh et al., 2004).

Cancer Research

The synthesis and evaluation of 5,6,7,8-tetrahydroquinazoline derivatives have also been explored in the context of cancer research. These compounds have been designed and tested as nonclassical inhibitors of dihydrofolate reductase (DHFR) from various sources, including Pneumocystis carinii and Toxoplasma gondii, as well as potential antitumor agents. The synthesized compounds demonstrated significant potency and selectivity against T. gondii, with some showing exceptionally high inhibitory activity against the growth of T. gondii cells in culture. This research underscores the therapeutic potential of these compounds in treating opportunistic infections associated with AIDS and possibly against certain cancers (Gangjee et al., 1995).

Material Science and Chemistry

In the realm of material science and synthetic chemistry, 5,6,7,8-tetrahydroquinazoline derivatives have been utilized in the development of novel synthetic methods and materials. For example, the chelate synthesis approach has been used to create boron chelate complexes, showcasing the versatility of these compounds in synthesizing complex molecular structures with potential applications in various fields of chemistry and material science (Dorokhov & Present, 1994).

Orientations Futures

The compound shows promise in the field of medicinal chemistry. Molecular docking studies suggest that it may be a promising candidate for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroquinazoline-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-6-1-2-7-5(3-6)4-11-8(10)12-7;;/h4,6H,1-3,9H2,(H2,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEBNAXRTDUOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2CC1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)

![[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1458000.png)